REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([S:9][C:10]2[CH:18]=[CH:17][CH:16]=[CH:15][C:11]=2[C:12]([OH:14])=O)[CH:6]=[CH:7][CH:8]=1.C(OC(=O)C)(=O)C.CS(O)(=O)=O>>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]2[C:12](=[O:14])[C:11]3[C:10]([S:9][C:5]=2[CH:4]=1)=[CH:18][CH:17]=[CH:16][CH:15]=3
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Name
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|
Quantity
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4.6 g
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Type
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reactant
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Smiles
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COC=1C=C(C=CC1)SC1=C(C(=O)O)C=CC=C1
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Name
|
|
Quantity
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27 g
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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1.7 g
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Type
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reactant
|
Smiles
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CS(=O)(=O)O
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Name
|
ice
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Quantity
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250 g
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Type
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reactant
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Smiles
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|
Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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at reflux for 2 h
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Duration
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2 h
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Type
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TEMPERATURE
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Details
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cooled
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Type
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EXTRACTION
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Details
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The crude product was extracted with dichloromethane
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Type
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WASH
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Details
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the extract was washed with 10% aqueous NaHCO3
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Type
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DRY_WITH_MATERIAL
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Details
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The solution was dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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CUSTOM
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Details
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The product was purified by successive recrystallizations from toluene/heptane and from isopropanol
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Type
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CUSTOM
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Details
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to provide 1.57 g (37% of theory) of a yellow powder
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Name
|
|
Type
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product
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Smiles
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COC=1C=CC=2C(C3=CC=CC=C3SC2C1)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |